N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide
Description
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide is a synthetic organic compound featuring a 1,2,4-oxadiazole ring, which is a notable pharmacophore in medicinal chemistry This compound is characterized by its unique structural components, including an oxadiazole ring, a phenyl group, and a dimethylpropanamide moiety
Properties
IUPAC Name |
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-5-12-17-13(20-18-12)10-7-6-8-11(9-10)16-14(19)15(2,3)4/h6-9H,5H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYCUHDWRUFQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide typically involves the following steps:
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Formation of the 1,2,4-oxadiazole ring: : This can be achieved through the cyclization of amidoximes with carboxylic acid derivatives. For instance, amidoximes can react with esters or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .
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Attachment of the phenyl group: : The oxadiazole ring can be further functionalized by introducing a phenyl group through electrophilic aromatic substitution reactions. This step often requires the use of catalysts and specific reaction conditions to ensure regioselectivity.
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Introduction of the dimethylpropanamide moiety: : The final step involves the acylation of the phenyl-substituted oxadiazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group attached to the oxadiazole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
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Substitution: : The phenyl group in the compound can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced heterocycles.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms involving oxadiazole derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its pharmacological activities, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of materials such as dyes, sensors, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical reactivity and biological activities.
Benzoxazoles: Structurally related heterocycles with comparable pharmacological properties.
Thiadiazoles: Another class of heterocycles with sulfur atoms, showing similar applications in medicinal chemistry.
Uniqueness
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Its ethyl-substituted oxadiazole ring and dimethylpropanamide moiety differentiate it from other oxadiazole derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
